molecular formula C7H8Cl2N2O B1394956 3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride CAS No. 1216630-94-2

3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride

Cat. No.: B1394956
CAS No.: 1216630-94-2
M. Wt: 207.05 g/mol
InChI Key: HLQHXUGKGNLVKX-UHFFFAOYSA-N
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Description

3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride is a specialized chemical intermediate of significant interest in medicinal chemistry research. Its structure, incorporating both a hydroxy and an amidine group on a chlorinated benzene ring, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. Compounds within the N'-hydroxybenzamidine family are recognized as key intermediates in the preparation of 1,2,4-oxadiazole derivatives, which are privileged scaffolds in drug discovery due to their wide range of biological activities . Research into related chloro-substituted benzene carboximidamides indicates their utility in developing compounds for potential application in central nervous system (CNS) disorders, acting as modulators for targets such as metabotropic glutamate receptors (mGluRs) . The presence of the chlorine atom is a critical feature, as it is a common component in marketed pharmaceuticals, known to influence a molecule's pharmacokinetics, binding affinity, and metabolic stability . This reagent provides researchers with a versatile building block to construct complex molecules for screening in various therapeutic areas, including the development of new neuroactive agents and other biologically active small molecules.

Properties

IUPAC Name

3-chloro-5-hydroxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O.ClH/c8-5-1-4(7(9)10)2-6(11)3-5;/h1-3,11H,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQHXUGKGNLVKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Cl)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Summary of Preparation Methods from Literature

Source Starting Material Key Reagents Reaction Conditions Yield Remarks
ChemicalBook 3-chlorobenzonitrile Hydroxylamine hydrochloride, NaOH Reflux 100°C, 4–6 hrs 94% Efficient hydroxylation and amidination
Patent CN110885291B 3-chlorobenzonitrile Hydroxylamine hydrochloride, K2CO3 Reflux 80°C, 4 hrs 85% Industrial scalability demonstrated
BenchChem 3-chlorobenzonitrile Hydroxylamine hydrochloride, NaOH Reflux 120°C, 5 hrs 90% Emphasizes purification steps

Research Findings:

  • The reaction of nitrile with hydroxylamine hydrochloride under basic conditions is robust, with yields exceeding 90% under optimized conditions.
  • The process is scalable, with continuous flow reactors improving efficiency.
  • Purification via recrystallization or chromatography ensures high purity of the amidine hydrochloride.

Additional Notes and Considerations

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO facilitate nucleophilic attack and improve yields.
  • Temperature Control: Elevated temperatures accelerate the reaction but must be optimized to prevent side reactions.
  • Purification: Recrystallization from ethanol or chromatography ensures removal of impurities and unreacted starting materials.
  • Safety: Handling hydroxylamine hydrochloride and hydrochloric acid requires appropriate safety precautions due to their corrosive nature.

Chemical Reactions Analysis

3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs from Benzenecarboximidamide Derivatives ()

Compound Name CAS No. Substituents Similarity Score Key Differences
4-Methylbenzimidamide hydrochloride 6326-27-8 Methyl at 4-position 1.00 Methyl vs. chloro/hydroxy groups
3-Methylbenzimidamide hydrochloride 20680-59-5 Methyl at 3-position 1.00 Methyl vs. chloro/hydroxy groups
Benzenecarboximidamide hydrochloride hydrate 206752-36-5 None (parent compound + hydrate) 0.97 Lack of chloro/hydroxy substituents
[1,1'-Biphenyl]-4-carboximidamide hydrochloride 111082-23-6 Biphenyl extension 0.91 Extended aromatic system

Key Observations :

  • Substituent Effects : The methyl-substituted analogs (CAS 6326-27-8 and 20680-59-5) exhibit high structural similarity (score 1.00) but lack the electron-withdrawing chlorine and polar hydroxy groups present in the target compound. This difference likely impacts solubility and reactivity; chloro and hydroxy groups enhance polarity and hydrogen-bonding capacity compared to methyl substituents .
  • Hydrate Form (CAS 206752-36-5) : The absence of substituents reduces steric hindrance and may increase water solubility, though the target compound’s chloro and hydroxy groups could offset this through intramolecular hydrogen bonding .
  • Biphenyl Derivative (CAS 111082-23-6): The extended aromatic system may enhance lipophilicity and receptor binding affinity, contrasting with the target compound’s simpler mono-aromatic structure .

Chlorinated and Hydroxylated Benzene Derivatives ()

Compounds such as 5-Amino-4-Chloro-2-Methylphenol and 5-Amino-6-chloro-o-cresol share chloro and hydroxy substituents but differ in the presence of amino groups and additional methyl or carboxylate moieties. For example:

  • 5-Amino-4-Chloro-2-Methylphenol: The amino group introduces basicity, while the methyl group reduces solubility compared to the target compound’s carboximidamide group.
  • 5-Amino-6-chloro-o-cresol: The ortho-substituted chloro and hydroxy groups may create steric constraints absent in the target compound’s para-substituted configuration.

These analogs highlight how positional isomerism and functional group variations influence properties like acidity (pKa), solubility, and biological activity .

Biological Activity

3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride (CAS No. 1216630-94-2) is a chemical compound that has attracted attention due to its potential biological activities and therapeutic applications. Its structure features a chloro group and a hydroxyl group, contributing to its unique reactivity and interaction with biological systems.

PropertyValue
Molecular Formula C₇H₈ClN₂O
Molecular Weight 175.60 g/mol
Solubility Soluble in DMSO (15 mg/mL)
IUPAC Name 3-chloro-5-hydroxybenzenecarboximidamide; hydrochloride

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate signaling pathways that are crucial for various cellular processes, including apoptosis, inflammation, and cell proliferation.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Interaction : It has been suggested that this compound can act as an agonist for certain G-protein-coupled receptors (GPCRs), influencing various biological responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation.

Case Study Findings:

  • Study on Bacterial Inhibition : In vitro studies demonstrated that the compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of common antibiotics, indicating a potential for use as an alternative antimicrobial agent.
  • Mechanism of Antimicrobial Action : The antimicrobial effect is believed to result from disruption of bacterial cell wall synthesis and interference with protein synthesis pathways, leading to cell death.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Research Insights:

  • Cell Line Studies : Experiments conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that treatment with this compound led to significant reductions in cell viability.
  • Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells, suggesting that the compound triggers programmed cell death mechanisms.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful.

CompoundBiological ActivityNotes
3-Hydroxybenzenecarboximidamide Moderate antimicrobial activityLacks chloro group; less potent
5-Chloro-2-hydroxybenzenecarboximidamide Similar antimicrobial effectsDifferent functional group positioning

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of 3-Chloro-5-hydroxybenzenecarboximidamide hydrochloride?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). This approach minimizes trial-and-error by identifying critical factors through factorial designs or response surface methodologies. For example, fractional factorial designs can screen variables efficiently, while central composite designs optimize yield and purity .
  • Characterization : Validate synthesis outcomes using HPLC for purity assessment, NMR for structural confirmation, and mass spectrometry for molecular weight verification. Cross-reference spectral data with PubChem entries for accuracy .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

  • Methodological Answer : Follow OSHA and ACS guidelines:

  • Use fume hoods for weighing and handling to avoid inhalation.
  • Wear nitrile gloves, lab coats, and safety goggles.
  • Store in airtight containers under inert conditions to prevent hydrolysis.
  • Reference Safety Data Sheets (SDS) for spill management and disposal, adhering to EPA regulations for halogenated waste .

Q. What are the standard techniques for analyzing the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–13) and monitoring degradation via UV-Vis spectroscopy at 25°C, 40°C, and 60°C. Use Arrhenius kinetics to extrapolate shelf-life under standard conditions. Compare degradation products with PubChem’s computed data for structural insights .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to map electrostatic potentials and identify reactive sites for functionalization.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., HIV protease).
  • Validate predictions with in vitro assays, correlating computational ΔG values with IC50 results. ICReDD’s hybrid computational-experimental framework exemplifies this approach .

Q. What methodologies resolve contradictions in reported biological activities (e.g., antiviral vs. no activity)?

  • Methodological Answer :

  • Replicate assays under standardized conditions (e.g., cell line, incubation time) to eliminate variability.
  • Conduct meta-analyses of published data, focusing on structural analogs (e.g., 3-Chloro-4-fluoro-benzamidine hydrochloride) to identify substituent effects.
  • Use cheminformatics tools (e.g., KNIME) to cluster bioactivity data and detect outliers. Cross-validate with PubChem’s bioassay records .

Q. How can researchers leverage this compound in material science applications, such as polymer functionalization?

  • Methodological Answer :

  • Synthesize Schiff base ligands by reacting the compound’s amidine group with aldehydes. Characterize coordination polymers via FT-IR and X-ray crystallography.
  • Test thermal stability using TGA and DSC. For coatings, evaluate adhesion and corrosion resistance via ASTM standardized protocols .

Data Analysis & Experimental Design

Q. What statistical approaches are critical for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to model EC50 values. Use ANOVA to compare variances across replicates. Software like GraphPad Prism or R’s drc package automates curve fitting and confidence interval estimation .

Q. How can machine learning improve reaction optimization for large-scale synthesis?

  • Methodological Answer : Train neural networks on reaction datasets (e.g., USPTO) to predict optimal conditions. Input features include solvent polarity, temperature, and catalyst type. Validate predictions with robotic high-throughput screening platforms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.